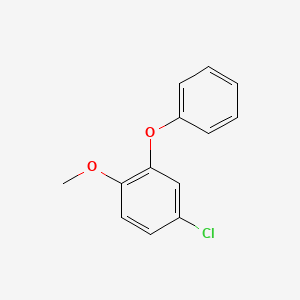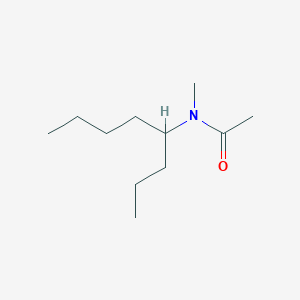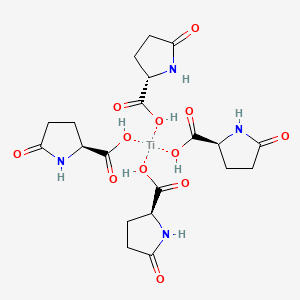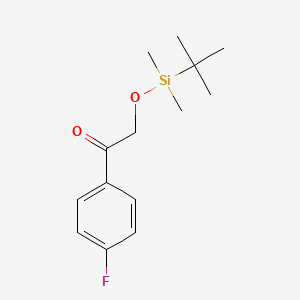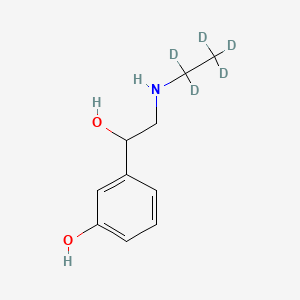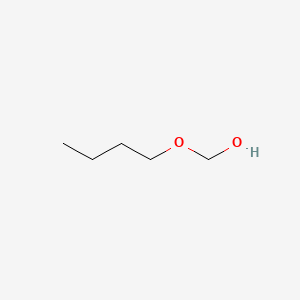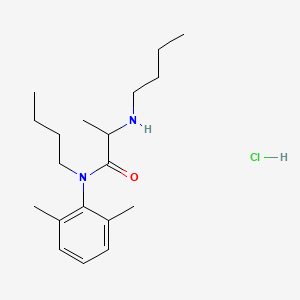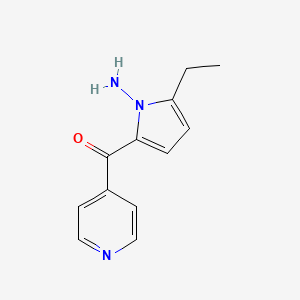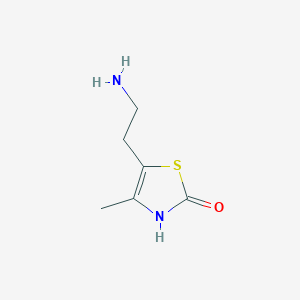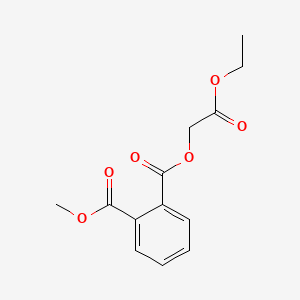
Octyl dihydrogen phosphate--morpholine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl dihydrogen phosphate–morpholine (1/1): is a chemical compound formed by the combination of octyl dihydrogen phosphate and morpholine in a 1:1 molar ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octyl dihydrogen phosphate–morpholine (1/1) typically involves the reaction of octyl dihydrogen phosphate with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature. The reaction mixture is stirred for several hours to ensure complete formation of the compound.
Industrial Production Methods: In industrial settings, the production of octyl dihydrogen phosphate–morpholine (1/1) may involve larger-scale reactions using similar conditions as in the laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Octyl dihydrogen phosphate–morpholine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and morpholine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphates and morpholine.
Substitution: The compound can participate in substitution reactions where the phosphate group or morpholine is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various phosphates, morpholine derivatives, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl dihydrogen phosphate–morpholine (1/1) is used as a reagent in organic synthesis and catalysis. It can act as a ligand in coordination chemistry and is involved in the preparation of various organophosphorus compounds.
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions. It can also be employed in the development of biosensors and diagnostic assays.
Medicine: The compound has potential applications in drug delivery systems and as a component in pharmaceutical formulations. Its ability to interact with biological membranes makes it useful in the design of targeted drug delivery vehicles.
Industry: In industrial applications, octyl dihydrogen phosphate–morpholine (1/1) is used as an additive in lubricants, surfactants, and corrosion inhibitors. It is also employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of octyl dihydrogen phosphate–morpholine (1/1) involves its interaction with molecular targets such as enzymes, proteins, and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. It can also affect cellular pathways by interacting with membrane components and influencing signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
- Octyl dihydrogen phosphate–piperidine (1/1)
- Octyl dihydrogen phosphate–triethylamine (1/1)
- Octyl dihydrogen phosphate–dimethylamine (1/1)
Comparison: Octyl dihydrogen phosphate–morpholine (1/1) is unique due to its specific interaction with morpholine, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65151-85-1 |
|---|---|
Molekularformel |
C12H28NO5P |
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
morpholine;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H9NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-6-4-2-5-1/h2-8H2,1H3,(H2,9,10,11);5H,1-4H2 |
InChI-Schlüssel |
SRRAJIMIBLFWNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)O.C1COCCN1 |
Verwandte CAS-Nummern |
65151-86-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



